
(4-Propan-2-ylcyclohexyl) formate
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Description
(4-Propan-2-ylcyclohexyl) formate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound is derived from the reaction between formic acid and (4-Propan-2-ylcyclohexanol), resulting in the formation of an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propan-2-ylcyclohexyl) formate typically involves the esterification of (4-Propan-2-ylcyclohexanol) with formic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the mixture at elevated temperatures to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous feeding of (4-Propan-2-ylcyclohexanol) and formic acid into the reactor, with the acid catalyst being added in controlled amounts. The reaction mixture is then heated to the desired temperature, and the product is continuously collected.
Q & A
Basic Question: What synthetic methodologies are recommended for producing (4-Propan-2-ylcyclohexyl) formate with high purity, and how can its structural integrity be validated?
Answer :
- Synthesis : Use esterification of 4-isopropylcyclohexanol with formic acid under acid catalysis (e.g., H₂SO₄) or enzymatic methods for enantioselective synthesis. Purification via fractional distillation or preparative HPLC is critical to isolate the ester from unreacted starting materials .
- Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~8.0 ppm for formate proton, δ ~160-170 ppm for carbonyl carbon) and cyclohexyl/isopropyl substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : For stereochemical confirmation, refine data using SHELX programs (e.g., SHELXL for small-molecule refinement) .
Advanced Question: How can researchers resolve contradictions in reported stereochemical stability of this compound under thermal stress?
Answer :
- Variable-Temperature NMR : Monitor dynamic isomerization (e.g., chair-flipping of cyclohexyl ring) by tracking chemical shift splitting at elevated temperatures .
- Computational Modeling : Perform density functional theory (DFT) calculations to compare energy barriers for conformational changes. Validate against experimental data from X-ray structures refined via SHELX .
- Controlled Kinetic Studies : Use Arrhenius plots to quantify activation energy for isomerization, ensuring consistent heating rates and inert atmospheres to avoid decomposition .
Basic Question: What protocols are essential for assessing the hydrolytic stability of this compound in aqueous buffers?
Answer :
- Experimental Design :
- Data Interpretation : Use pseudo-first-order kinetics to calculate half-life (t₁/₂) and identify pH-dependent degradation pathways (e.g., base-catalyzed ester hydrolysis) .
Advanced Question: What strategies integrate computational chemistry with experimental data to predict nucleophilic reactivity of this compound?
Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with nucleophiles (e.g., amines, hydroxyl ions) in explicit solvent systems to identify transition states.
- Experimental Validation :
Basic Question: How can researchers quantify trace impurities in this compound samples using validated chromatographic methods?
Answer :
- HPLC-UV/GC-MS :
- Column: Reverse-phase C18 (HPLC) or polar capillary column (GC).
- Detection: UV at 210 nm (ester absorbance) or MS in SIM mode for selective ion monitoring .
- Validation Parameters :
Advanced Question: What experimental designs optimize the study of this compound’s synergistic effects in olfactory receptor binding assays?
Answer :
- In Vitro Assays :
- Data Analysis :
- Synergy scores calculated via Bliss Independence or Loewe Additivity models to distinguish additive vs. synergistic effects .
Basic Question: What are the best practices for storing this compound to prevent degradation?
Answer :
- Storage Conditions :
- Under inert gas (N₂/Ar) in amber glass vials at –20°C to minimize oxidation and photodegradation.
- Use molecular sieves (3Å) to control moisture in hygroscopic environments .
Advanced Question: How can researchers address discrepancies in reported biological activity of this compound across cell-based assays?
Answer :
- Controlled Replication :
- Standardize cell lines, passage numbers, and culture media (e.g., avoid serum-containing media if esterases are present) .
- Include positive controls (e.g., known esterase inhibitors) to confirm target specificity.
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across studies .
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexyl) formate |
InChI |
InChI=1S/C10H18O2/c1-8(2)9-3-5-10(6-4-9)12-7-11/h7-10H,3-6H2,1-2H3 |
InChI Key |
VYNULQDYNWVSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)OC=O |
Origin of Product |
United States |
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